![molecular formula C18H18O3 B14308384 4-(3-Oxo-5-phenylpentyl)benzoic acid CAS No. 111991-27-6](/img/structure/B14308384.png)
4-(3-Oxo-5-phenylpentyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Oxo-5-phenylpentyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 3-oxo-5-phenylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Oxo-5-phenylpentyl)benzoic acid typically involves multi-step organic reactions One common method includes the Friedel-Crafts acylation of benzene with a suitable acyl chloride to introduce the phenylpentyl group, followed by oxidation to form the ketone
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-(3-Oxo-5-phenylpentyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Oxo-5-phenylpentyl)benzoic acid involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the benzoic acid moiety can undergo conjugation reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Benzophenone: Shares the phenyl ketone structure but lacks the benzoic acid moiety.
Phenylacetic acid: Contains a phenyl group and a carboxylic acid but lacks the ketone group.
Benzyl benzoate: Contains both benzene and benzoic acid moieties but in a different structural arrangement.
Uniqueness: 4-(3-Oxo-5-phenylpentyl)benzoic acid is unique due to its combined structural features of a ketone, phenyl group, and benzoic acid
Properties
CAS No. |
111991-27-6 |
---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
4-(3-oxo-5-phenylpentyl)benzoic acid |
InChI |
InChI=1S/C18H18O3/c19-17(12-8-14-4-2-1-3-5-14)13-9-15-6-10-16(11-7-15)18(20)21/h1-7,10-11H,8-9,12-13H2,(H,20,21) |
InChI Key |
FTTIGVAPEJZJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.